molecular formula C15H12ClF3N2O B4774480 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea

Cat. No.: B4774480
M. Wt: 328.71 g/mol
InChI Key: HWNDAKGHLIZBLF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is a synthetic organic compound characterized by the presence of both chloro and trifluoromethyl groups on a phenyl ring, as well as a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3-methylaniline.

    Formation of Isocyanate: The 2-chloro-5-(trifluoromethyl)aniline is treated with phosgene (COCl₂) to form the corresponding isocyanate.

    Urea Formation: The isocyanate is then reacted with 3-methylaniline to form the desired urea compound.

The reaction conditions generally involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.

Industrial Production Methods

In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to remove the chloro group or to reduce the trifluoromethyl group.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Products can include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction Products: Products can include dechlorinated or defluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It can serve as a model compound for the development of new drugs or agrochemicals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the chloro group can participate in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-methylphenyl)urea
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-methylphenyl)urea
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-chlorophenyl)urea

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is unique due to the specific positioning of the trifluoromethyl and chloro groups, which can significantly influence its reactivity and interactions with biological targets. The presence of the 3-methylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-9-3-2-4-11(7-9)20-14(22)21-13-8-10(15(17,18)19)5-6-12(13)16/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDAKGHLIZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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